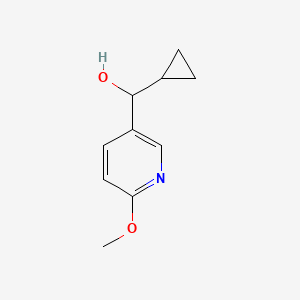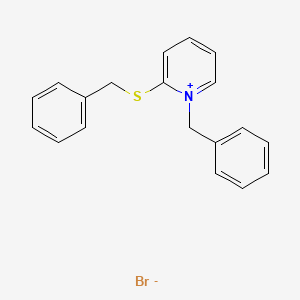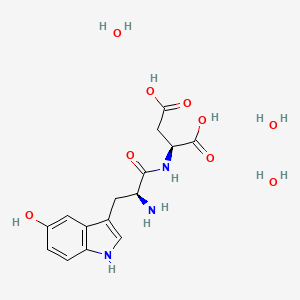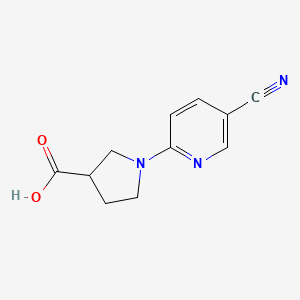
1-(chloromethyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Chloromethyl)-3-cyano-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group and a cyano group in the indole ring makes 1-(chloromethyl)-1H-indole-3-carbonitrile a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-cyano-1H-indole can be synthesized through various methods. One common approach involves the chloromethylation of 3-cyanoindole. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 1-position of the indole ring .
Industrial Production Methods
In industrial settings, the production of 1-(chloromethyl)-1H-indole-3-carbonitrile may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-(Chloromethyl)-3-cyano-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted indoles with various functional groups.
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 1-(Aminomethyl)-3-cyano-1H-indole.
科学的研究の応用
1-(Chloromethyl)-3-cyano-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of 1-(chloromethyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(Bromomethyl)-3-cyano-1H-indole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of a cyano group.
1-(Chloromethyl)-3-methyl-1H-indole: Similar structure but with a methyl group instead of a cyano group
Uniqueness
1-(Chloromethyl)-3-cyano-1H-indole is unique due to the presence of both a chloromethyl and a cyano group, which provides a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
特性
分子式 |
C10H7ClN2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
1-(chloromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-7-13-6-8(5-12)9-3-1-2-4-10(9)13/h1-4,6H,7H2 |
InChIキー |
LAWPSHCWHBBAIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(Methanesulfinyl)acetyl]phenyl}benzamide](/img/structure/B8539896.png)


![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)








